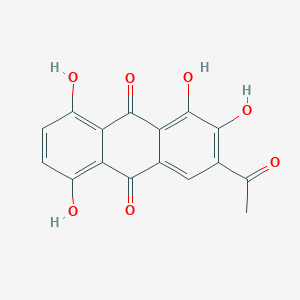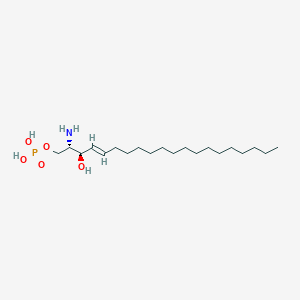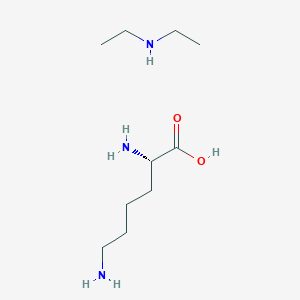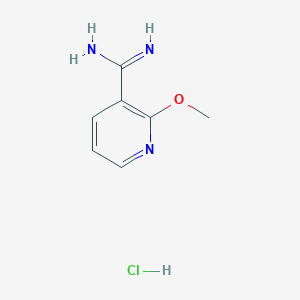
2-Methoxynicotinimidamidehydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methoxynicotinimidamidehydrochloride is a chemical compound that belongs to the class of nicotinamide derivatives It is characterized by the presence of a methoxy group attached to the nicotinamide ring, which is further modified with an imidamide group and a hydrochloride salt
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxynicotinimidamidehydrochloride typically involves the following steps:
Starting Material: The synthesis begins with nicotinic acid, which is converted to 2-methoxynicotinic acid through a methylation reaction using methanol and a suitable catalyst.
Formation of Nicotinimidamide: The 2-methoxynicotinic acid is then reacted with ammonia or an amine to form 2-methoxynicotinimidamide.
Hydrochloride Formation: Finally, the 2-methoxynicotinimidamide is treated with hydrochloric acid to obtain the hydrochloride salt of the compound.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale reactions with optimized conditions to ensure high yield and purity. The process includes:
Continuous Flow Reactors: These reactors allow for precise control of reaction conditions, such as temperature and pressure, leading to consistent product quality.
Purification Techniques: Techniques such as recrystallization and chromatography are employed to purify the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-Methoxynicotinimidamidehydrochloride undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The imidamide group can be reduced to form an amine.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and alkyl halides.
Major Products
Oxidation: 2-Hydroxynicotinimidamidehydrochloride.
Reduction: 2-Methoxynicotinamidinehydrochloride.
Substitution: Various substituted nicotinimidamide derivatives depending on the substituent used.
Aplicaciones Científicas De Investigación
2-Methoxynicotinimidamidehydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antibacterial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 2-Methoxynicotinimidamidehydrochloride involves its interaction with specific molecular targets. The compound is believed to exert its effects by:
Binding to Enzymes: It can inhibit or activate enzymes involved in metabolic pathways.
Interacting with DNA/RNA: It may bind to nucleic acids, affecting gene expression and protein synthesis.
Modulating Receptor Activity: The compound can interact with cell surface receptors, altering cellular signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
2-Methoxynicotinamide: Similar structure but lacks the imidamide group.
2-Hydroxynicotinimidamidehydrochloride: Similar structure but with a hydroxyl group instead of a methoxy group.
2-Methoxynicotinamidinehydrochloride: Similar structure but with an amidine group instead of an imidamide group.
Uniqueness
2-Methoxynicotinimidamidehydrochloride is unique due to the presence of both the methoxy and imidamide groups, which confer distinct chemical properties and biological activities
Propiedades
Fórmula molecular |
C7H10ClN3O |
|---|---|
Peso molecular |
187.63 g/mol |
Nombre IUPAC |
2-methoxypyridine-3-carboximidamide;hydrochloride |
InChI |
InChI=1S/C7H9N3O.ClH/c1-11-7-5(6(8)9)3-2-4-10-7;/h2-4H,1H3,(H3,8,9);1H |
Clave InChI |
OVYCCIASUCAGSJ-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=CC=N1)C(=N)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


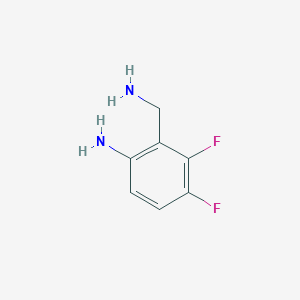
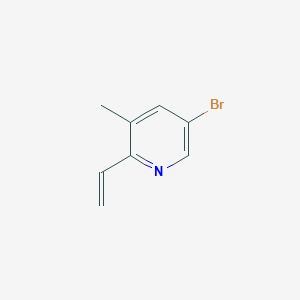
![[2,2'-Bipyridine]-5,6-diamine](/img/structure/B13133613.png)
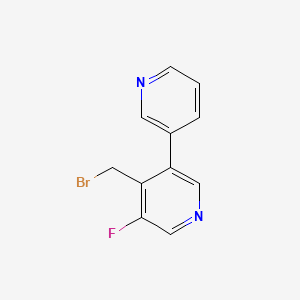
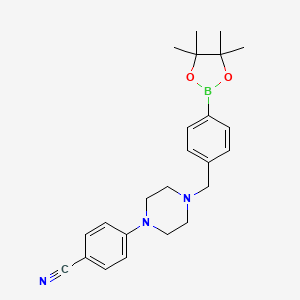
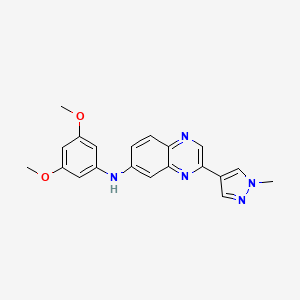

![1'-Methyl-7-(trifluoromethoxy)spiro[indoline-3,4'-piperidine]](/img/structure/B13133650.png)
